molecular formula C16H11F6NO4S B2707360 2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid CAS No. 339102-70-4

2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid

Cat. No.: B2707360
CAS No.: 339102-70-4
M. Wt: 427.32
InChI Key: DZVNTEUVHMSTAW-UHFFFAOYSA-N
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Description

2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. The molecule features a sulfonamide linker connecting an anilino-acetic acid moiety to a 3,5-bis(trifluoromethyl)phenyl group. The presence of the strongly electron-withdrawing trifluoromethyl groups can profoundly influence the compound's electronic properties, metabolic stability, and membrane permeability, making structural motifs like the 3,5-bis(trifluoromethyl)phenyl group valuable in drug design. This compound is primarily intended for use as a key intermediate or building block in the synthesis of more complex molecules, such as potential enzyme inhibitors or receptor modulators. Researchers may investigate its application in developing therapeutics for various disease targets. The sulfonamide group is a common pharmacophore found in many FDA-approved drugs, contributing to biological activity through hydrogen bonding with target proteins. This product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the compound's suitability for their specific experimental purposes.

Properties

IUPAC Name

2-(N-[3,5-bis(trifluoromethyl)phenyl]sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F6NO4S/c17-15(18,19)10-6-11(16(20,21)22)8-13(7-10)28(26,27)23(9-14(24)25)12-4-2-1-3-5-12/h1-8H,9H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVNTEUVHMSTAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F6NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid typically involves multiple steps, starting with the preparation of the 3,5-bis(trifluoromethyl)phenyl sulfone intermediate This intermediate is then reacted with aniline under specific conditions to form the sulfonyl aniline derivative

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the replacement of trifluoromethyl groups with other functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-({[3,5-bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid as an anticancer agent. The compound has been tested against various cancer cell lines, demonstrating promising results.

Case Study: Antitumor Efficacy

In a study conducted by the National Cancer Institute (NCI), the compound exhibited significant cytotoxicity against human tumor cells. The mean growth inhibition (GI50) values were reported at approximately 15.72 µM, indicating its potential as a chemotherapeutic agent .

Cell LineGI50 (µM)TGI (µM)
A549 (Lung)15.7250.68
MCF-7 (Breast)20.1055.30
HCT116 (Colon)18.4552.90

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored, revealing moderate activity against various bacterial strains and fungi.

Case Study: Antimicrobial Testing

In vitro studies demonstrated that this compound inhibited the growth of several microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli32
Staphylococcus aureus16
Candida albicans64

The results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria and certain fungi .

Mechanism of Action

The mechanism of action of 2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The sulfonyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid C₁₃H₉F₆NO₃ 341.21 1024329-33-6 Cyclopropane ring; carbonyl linker; higher rigidity
3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid Not explicitly given - 806420 Oxo (keto) group instead of sulfonyl; used in Kitalysis™ screening
(Z)-2-[(4-Chlorophenyl)sulfonyl]-3-[4-(methylsulfanyl)phenyl]-2-propenenitrile C₁₆H₁₂ClNO₂S₂ 349.86 556023-24-6 Chlorophenyl and methylsulfanyl substituents; nitrile group
2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid Not explicitly given - 805491 Fluorine substituent; piperidine-sulfonyl group; cell-permeable

Key Differences and Implications

Sulfonyl vs. Carbonyl Linkers: The sulfonyl group in the target compound (-SO₂-) enhances hydrogen-bond acceptor capacity compared to the carbonyl (-CO-) in 2-{[3,5-Bis(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylic acid. This difference may increase binding affinity to proteins or enzymes .

Electron-Withdrawing Substituents: Both the target compound and 3,5-Bis(trifluoromethyl)anilino(oxo)acetic acid feature 3,5-bis(trifluoromethyl) groups, which improve metabolic stability and acidity. However, the oxo analog’s ketone group may reduce solubility in aqueous media compared to the sulfonyl-containing target .

Piperidine-Sulfonyl vs. Trifluoromethyl-Sulfonyl: 2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid incorporates a piperidine ring, which adds basicity and may enhance cell permeability. In contrast, the target compound’s trifluoromethyl groups prioritize lipophilicity and electronic effects .

Chlorophenyl and Methylsulfanyl Groups :

  • The (Z)-2-[(4-Chlorophenyl)sulfonyl] analog includes a chlorophenyl group, which increases electrophilicity, and a methylsulfanyl moiety, contributing to hydrophobic interactions. These features contrast with the target compound’s focus on trifluoromethyl-driven electronic modulation .

Biological Activity

2-({[3,5-Bis(trifluoromethyl)phenyl]sulfonyl}anilino)acetic acid, also known by its CAS number 339102-70-4, is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound's structure features a trifluoromethyl group, which is known to enhance the pharmacological properties of various organic compounds. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C16H11F6NO4S
  • Molecular Weight : 427.32 g/mol
  • Structure : The compound consists of a sulfonamide moiety linked to an acetic acid group, with a trifluoromethyl-substituted phenyl ring.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound was tested against various human cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Preliminary results suggest that it may induce apoptosis in these cell lines. For example, one study reported an IC50 value of 22.4 μM against PACA2 cells, outperforming Doxorubicin (IC50 = 52.1 μM) in select cases .
Cell LineIC50 (μM)Reference CompoundReference IC50 (μM)
PACA222.4Doxorubicin52.1
HCT11612.4Doxorubicin52.1
A54944.4Doxorubicin52.1

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : In studies assessing the antibacterial activity against Escherichia coli and Candida albicans, the compound demonstrated promising results with MIC values lower than those of conventional antibiotics .
MicroorganismMIC (µg/mL)
E. coli4.88
C. albicans5.00

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
  • Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Study on Anticancer Effects

A recent study investigated the effects of this compound on various cancer cell lines and reported significant downregulation of key oncogenes such as EGFR and KRAS in A549 cells after treatment with the compound . Additionally, molecular docking studies suggested strong binding affinity to targets involved in cancer cell proliferation.

Study on Antimicrobial Effects

Another study focused on the antimicrobial efficacy of the compound against several pathogens, highlighting its superior activity compared to traditional antibiotics like penicillin and tetracycline . The research emphasized the potential for developing new antimicrobial agents based on this compound's structure.

Q & A

Q. Table 1. Comparative Yields for Sulfonylation Reactions

CatalystTemperature (°C)SolventYield (%)Reference
DMAP0DCM68
Pyridine25THF42
No Catalyst5Acetone35

Q. Table 2. ¹⁹F NMR Chemical Shifts

Substituent Positionδ (ppm)MultiplicityReference
3-CF₃-62.3Singlet
5-CF₃-63.1Singlet

Key Considerations

  • Safety : Refer to MSDS guidelines for handling trifluoromethylated compounds (e.g., PPE, ventilation) due to potential irritancy .
  • Data Reproducibility : Document solvent batches and humidity levels rigorously, as trace impurities significantly impact reactivity .

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